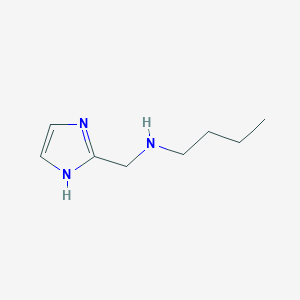

Butyl(1H-imidazol-2-ylmethyl)amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C8H15N3/c1-2-3-4-9-7-8-10-5-6-11-8/h5-6,9H,2-4,7H2,1H3,(H,10,11) |

InChI Key |

QCGJPVYQTXXZPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=NC=CN1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Butyl 1h Imidazol 2 Ylmethyl Amine

Retrosynthetic Analysis of Butyl(1H-imidazol-2-ylmethyl)amine Structure

A retrosynthetic analysis of this compound reveals several viable disconnection points, suggesting different synthetic pathways. The primary disconnection is at the C-N bond between the methylene (B1212753) group and the butylamine (B146782) moiety. This leads to a key intermediate, an electrophilic imidazole (B134444) species such as 1-butyl-1H-imidazole-2-carbaldehyde or a 2-halomethyl-1-butyl-1H-imidazole, and butylamine as the nucleophile.

A further disconnection of the 1-butyl-1H-imidazole-2-carbaldehyde at the N1-butyl bond and the C2-aldehyde group simplifies the structure to imidazole-2-carbaldehyde and a butylating agent. Imidazole-2-carbaldehyde itself can be disconnected to simpler, acyclic precursors, suggesting a de novo synthesis of the imidazole ring. This multi-level retrosynthetic approach allows for flexibility in the choice of starting materials and synthetic strategies.

Direct Synthesis Protocols for this compound

The direct synthesis of this compound can be achieved through several strategic protocols, primarily involving the formation of the crucial C-N bond between the imidazole core and the butylamine side chain.

Stepwise Synthesis from Commercially Available Precursors

A common and practical approach involves a stepwise synthesis starting from readily available precursors. A plausible route begins with the N-alkylation of a suitable imidazole derivative, followed by the introduction and modification of the 2-position substituent.

For instance, the synthesis can commence with the alkylation of imidazole-2-carboxaldehyde with a butyl halide (e.g., 1-bromobutane) to yield 1-butyl-1H-imidazole-2-carbaldehyde. This intermediate is central to the subsequent reductive amination step. The conditions for such N-alkylation reactions typically involve a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Imidazole-2-carboxaldehyde, 1-Bromobutane | NaH, DMF | 1-Butyl-1H-imidazole-2-carbaldehyde |

| 2 | 1-Butyl-1H-imidazole-2-carbaldehyde, Butylamine | NaBH4, Methanol (B129727) | This compound |

This table outlines a hypothetical two-step synthesis of the target molecule.

Reductive Amination Pathways

Reductive amination represents a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. libretexts.org In the context of this compound synthesis, this pathway involves the reaction of an imidazole-2-carbaldehyde derivative with butylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

A key intermediate for this pathway is 1-butyl-1H-imidazole-2-carbaldehyde. The reaction of this aldehyde with butylamine, followed by reduction, yields the target compound. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. libretexts.orgorganic-chemistry.org The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695). The general mechanism involves the initial formation of a carbinolamine, which then dehydrates to an iminium ion that is subsequently reduced by the hydride reagent. youtube.com

Alternative protocols for reductive amination that are greener and more efficient are continually being developed, including the use of catalysts like nickel nanoparticles or performing the reaction in environmentally benign solvents like water. researchgate.net

Nucleophilic Substitution and Coupling Reactions in Imidazole Formation

The formation of the imidazole ring itself can be achieved through various nucleophilic substitution and coupling reactions. The Debus-Radziszewski-Japp reaction, for example, is a classic method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net Variations of this reaction can be adapted to produce specific substitution patterns on the imidazole ring.

More contemporary methods involve metal-catalyzed cross-coupling reactions to construct the imidazole core. For instance, the reaction of vinyl azides with benzyl (B1604629) amines, induced electrochemically, can lead to the formation of a wide range of imidazoles. researchgate.net These advanced methods offer access to complex imidazole derivatives under specific and controlled conditions.

Regioselective Synthesis of Imidazole Ring Systems and Alkyl Chain Integration

A significant challenge in the synthesis of substituted imidazoles is controlling the regioselectivity, particularly when introducing substituents at different positions of the imidazole ring. For a molecule like this compound, the specific placement of the butyl group at the N1 position and the aminomethyl group at the C2 position is crucial.

The N-alkylation of an existing imidazole ring system, such as imidazole-2-carboxaldehyde, with a butyl halide generally proceeds with good regioselectivity for the N1 position, especially when the N3 position is sterically hindered or electronically disfavored.

The introduction of the C2 substituent can be achieved through various methods. One approach is the formylation of a 1-substituted imidazole at the C2 position. Alternatively, one can start with a pre-functionalized imidazole, such as 2-bromo-1-butylimidazole, and then introduce the aminomethyl group via a coupling reaction or nucleophilic substitution.

Recent advancements in organometallic chemistry have provided powerful tools for the regioselective functionalization of imidazoles. rsc.org For example, directed metalation-substitution sequences allow for the precise introduction of substituents at specific positions of the imidazole ring.

Chemical Transformations and Derivatization Approaches of this compound

The chemical structure of this compound offers several sites for further chemical transformations and derivatization, allowing for the synthesis of a library of related compounds for various applications.

The secondary amine in the side chain is a prime site for modification. It can undergo a variety of reactions, including:

N-Alkylation or N-Arylation: Reaction with alkyl or aryl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The imidazole ring itself can also be a target for derivatization. The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution reactions, such as halogenation or nitration, although the reaction conditions need to be carefully controlled to avoid side reactions. Furthermore, the imidazole nitrogen atoms can be quaternized to form imidazolium (B1220033) salts, which have applications as ionic liquids and catalysts. mdpi.com

N-Alkylation of the Amine Moiety

The primary amine in this compound is a nucleophilic center that readily undergoes N-alkylation. This reaction involves the treatment of the amine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide) or a sulfate, in the presence of a base to neutralize the acid formed during the reaction. The reaction can lead to mono- or di-alkylated products on the primary amine.

Control over the degree of alkylation can be challenging. The use of a large excess of the amine substrate can favor mono-alkylation, whereas an excess of the alkylating agent and a strong base will typically drive the reaction towards the di-substituted product. Furthermore, the imidazole ring itself contains a nitrogen atom that can be alkylated, a common reaction for imidazole derivatives. nih.govyoutube.com The regioselectivity of alkylation on unsymmetrical imidazoles is influenced by steric and electronic factors, as well as the reaction conditions. otago.ac.nz

Key research findings indicate that for N-alkylation of related imidazole structures, reaction conditions can be tailored to favor specific products. For instance, solvent choice and the nature of the base play a crucial role. otago.ac.nz While direct studies on this compound are not prevalent, the principles of amine alkylation are well-established.

Table 1: Representative N-Alkylation Reactions on the Amine Moiety

| Alkylating Agent | Product Name | Potential Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | Butyl-[1-(1H-imidazol-2-ylmethyl)methyl-amine] | K₂CO₃, Acetonitrile, rt |

| Benzyl Bromide (BnBr) | Benzyl-[butyl(1H-imidazol-2-ylmethyl)]amine | Et₃N, DCM, rt |

| Ethyl Bromoacetate | Ethyl 2-(butyl(1H-imidazol-2-ylmethyl)amino)acetate | NaHCO₃, DMF, 60°C |

Acylation Reactions

The primary amine of this compound can be readily acylated to form a wide range of amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the HCl or carboxylic acid byproduct.

This reaction is generally high-yielding and provides a robust method for introducing a variety of functional groups onto the molecule. The resulting N-acyl derivatives have altered chemical properties, including changes in basicity, solubility, and hydrogen bonding capabilities. In addition to the exocyclic amine, the imidazole ring itself can undergo acylation, particularly with highly reactive acylating agents, to form N-acyl imidazoles. google.com These N-acyl imidazoles are known to be potent acylating agents themselves due to the strained nature of the N-acyl bond. nih.gov

Research on related structures, such as other 2-aminoimidazoles, demonstrates the feasibility of these acylation reactions to create libraries of derivatives for various applications, including medicinal chemistry. nih.govresearchgate.netnih.gov

Table 2: Representative Acylation Reactions

| Acylating Agent | Product Name | General Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-[Butyl(1H-imidazol-2-ylmethyl)]acetamide | Triethylamine, CH₂Cl₂, 0°C to rt |

| Benzoyl Chloride | N-[Butyl(1H-imidazol-2-ylmethyl)]benzamide | Pyridine, CH₂Cl₂, 0°C to rt |

| Acetic Anhydride | N-[Butyl(1H-imidazol-2-ylmethyl)]acetamide | Neat or in a solvent like DCM, rt |

| Succinyl Chloride | N,N'-(Disuccinyl)bis[this compound] | Base, Aprotic Solvent |

Cyclization Strategies for Advanced Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine and the imidazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through reactions with bifunctional electrophiles, the amine and one of the imidazole nitrogens can participate in cyclization reactions to form novel bi- or tricyclic architectures. nih.gov

One common strategy involves the reaction with β-dicarbonyl compounds or their equivalents. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidine (B1678525) ring, yielding an imidazo[1,2-a]pyrimidine (B1208166) derivative. Similarly, reaction with α,β-unsaturated ketones or esters can lead to fused pyridinone systems via Michael addition followed by intramolecular cyclization.

The synthesis of fused imidazoles is a significant area of research, as these scaffolds are present in many biologically active molecules. researchgate.netresearchgate.net Intramolecular cyclization of suitably functionalized derivatives of 2-(aminomethyl)imidazole is a key method for creating these advanced structures. For instance, γ-amino-oxazoles, which can be conceptually related, undergo cyclodehydration to form dihydro-pyrrolo[1,2-a]imidazoles. rsc.org Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient for building complex fused systems from simple precursors. nih.gov

Table 3: Potential Cyclization Reactions for Fused Heterocycle Synthesis

| Reagent | Fused Heterocyclic System | General Reaction Principle |

|---|---|---|

| Malonyl dichloride | Imidazo[1,2-a]pyrimidine-dione | Condensation with the amine and N1 of the imidazole. |

| Ethyl Acetoacetate | Methyl-substituted Imidazo[1,2-a]pyrimidin-one | Condensation and cyclization. |

| α-Bromoketone | Imidazo[2,1-b]thiazole derivative (if S is present) or other fused systems | Sequential N-alkylation and intramolecular condensation. |

| 2-Alkynylbenzaldehyde | Fused Isoquinoline/Quinazoline-Imidazoles | Cascade condensation and amination cyclization. nih.gov |

Coordination Chemistry of Butyl 1h Imidazol 2 Ylmethyl Amine Derivatives

Ligand Design Principles: Butyl(1H-imidazol-2-ylmethyl)amine as a Chelating Agent

The efficacy of this compound as a ligand is rooted in its bidentate nature, capable of forming a stable five-membered chelate ring with a central metal ion. This chelation is a critical design principle, enhancing the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands. The ligand's structure incorporates both a soft imidazole (B134444) nitrogen and a harder amine nitrogen, providing versatile bonding capabilities with various metal centers.

Imidazole Nitrogen and Amine Nitrogen Donor Properties

This compound presents two distinct nitrogen donor atoms for coordination: the sp2-hybridized imine-like nitrogen of the imidazole ring and the sp3-hybridized nitrogen of the primary amine group. The imidazole ring itself contains two nitrogen atoms, but only one typically participates in coordination in this ligand configuration. rsc.orgnih.gov The electron-rich nature of the imidazole ring makes it an excellent N-donor ligand, readily forming stable bonds with metal ions. rsc.orgnih.gov Specifically, the imine-like nitrogen (at position 3) is generally the primary coordination site, as the pyrrole-like nitrogen's lone pair (at position 1) is involved in the aromatic π-system of the ring, making it less available for donation. youtube.com

The amine nitrogen, being part of a flexible alkyl chain, acts as a strong σ-donor. In peptides and related molecules containing both terminal amino and histidyl residues, the imidazole nitrogen is often the initial anchoring site for metal ions like copper(II). rsc.org Following this initial binding, the amine nitrogen coordinates to form a stable macrocyclic or chelate ring structure. rsc.org In complexes involving similar N,N-bidentate ligands, coordination occurs through both the imidazolyl and amino nitrogen atoms, confirming the chelating nature of such scaffolds. researchgate.net The combination of the "soft" imidazole nitrogen and the "hard" amine nitrogen allows this ligand to effectively coordinate with a variety of transition metals, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Influence of Alkyl Chain on Coordination Geometry

The butyl group attached to the amine nitrogen in this compound exerts a significant influence on the properties and structure of its metal complexes. The length and steric bulk of the alkyl chain can impact the ligand field strength and the ultimate coordination geometry around the metal center. researchgate.net

Generally, increasing the length of an alkyl chain in a ligand can introduce greater flexibility. researchgate.net This flexibility can allow the ligand to accommodate different coordination geometries, potentially distorting them from ideal forms like perfectly square planar or octahedral. researchgate.net For instance, longer chains might permit a shift from a square planar to a more tetrahedral geometry to minimize steric strain. researchgate.net Furthermore, studies on related systems have indicated that an increase in the number of methylene (B1212753) groups in the ligand backbone can lead to a weakening of the ligand field strength. researchgate.net The steric hindrance from the butyl group can also influence the accessibility of the metal center to other potential ligands or solvent molecules, thereby affecting its reactivity and catalytic potential.

Synthesis and Structural Elucidation of Metal Complexes of this compound

The synthesis and characterization of metal complexes are pivotal for understanding their chemical and physical properties. A variety of techniques are employed to prepare and thoroughly investigate the coordination compounds of this compound.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves a direct reaction between the ligand and a suitable metal salt in a polar solvent. nih.gov A common method is to mix the ligand with a metal chloride, acetate, or tetrafluoroborate (B81430) salt in a solvent such as ethanol (B145695) or methanol (B129727). researchgate.netnih.govnih.gov The reaction is often carried out at room temperature or with gentle heating to facilitate the formation of the complex. nih.govmdpi.com The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent. researchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the formation of different complex species, such as mononuclear [M(L)Cl₂] or M(L)₂₂ type complexes. researchgate.netnih.gov

Table 1: General Synthetic Approach for Metal Complexes

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve this compound in a polar solvent (e.g., ethanol). | To create a solution of the ligand. |

| 2 | Dissolve a transition metal salt (e.g., CuCl₂·2H₂O, Ni(BF₄)₂) in the same solvent. | To create a solution of the metal precursor. |

| 3 | Mix the ligand and metal salt solutions, often with stirring. | To initiate the coordination reaction. |

| 4 | Heat the mixture gently or allow it to react at room temperature. | To promote complex formation. |

Spectroscopic Characterization Techniques (e.g., UV-Vis, IR)

Spectroscopic methods are indispensable for the initial characterization of newly synthesized complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands of the ligand are monitored for shifts upon complexation. For instance, the stretching vibration of the imidazole C=N bond is expected to shift, indicating the involvement of the imidazole nitrogen in bonding. nih.gov Similarly, changes in the N-H stretching and bending vibrations of the amine group provide evidence of its coordination. researchgate.net The appearance of new, typically low-frequency, absorption bands can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic structure and geometry of the metal center in the complex. For transition metal complexes, the spectra are often characterized by d-d transitions and charge transfer bands. nih.gov The position and intensity of the d-d transition bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the ligand field strength. researchgate.net Charge transfer bands, which are typically more intense, arise from electron transitions between the metal and the ligand.

Table 2: Expected Spectroscopic Features for a [Cu(this compound)Cl₂] Complex

| Spectroscopic Technique | Observed Feature | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in imidazole C=N stretching frequency. | Coordination of imidazole nitrogen to Cu(II). |

| Shift in amine N-H bending frequency. | Coordination of amine nitrogen to Cu(II). | |

| New band in the far-IR region (e.g., 400-500 cm⁻¹). | Formation of Cu-N bonds. nih.gov | |

| UV-Vis Spectroscopy | Broad absorption band in the visible region. | d-d transitions of the Cu(II) center, indicative of the coordination geometry. |

Electrochemical Behavior of this compound Metal Complexes

The electrochemical characteristics of metal complexes featuring this compound are primarily investigated through techniques like cyclic voltammetry. These studies offer critical insights into the redox processes of the coordinated metal centers, revealing how the ligand architecture influences electron transfer events. The electrochemical properties are dependent on the specific metal ion, the coordination geometry, and the electronic environment created by the ligand.

For instance, research on copper(II) complexes with analogous N-alkyl-N-(1H-imidazol-2-ylmethyl)amine ligands frequently shows quasi-reversible or irreversible redox waves for the Cu(II)/Cu(I) couple. acs.org The reduction potentials are sensitive to the electronic and steric nature of the substituents on the amine nitrogen. The butyl group in this compound, through its electron-donating inductive effect, can influence the electron density at the metal center, thereby affecting the potential at which reduction or oxidation occurs. The solvent environment also plays a crucial role in stabilizing the different oxidation states of the metal, which is reflected in the electrochemical data. researchgate.net

Table 1: Representative Electrochemical Data for Related Imidazole-Amine Metal Complexes This table presents typical electrochemical data observed for transition metal complexes with N-alkyl-2-aminomethyl-imidazole ligands, which are structurally analogous to this compound.

| Complex Type | Technique | Solvent | Redox Couple | E½ (V vs. Ag/AgCl) | Process Nature |

|---|---|---|---|---|---|

| [Cu(N-alkyl-Im-Amine)Cl₂] | Cyclic Voltammetry | DMF | Cu(II)/Cu(I) | -0.4 to -0.6 | Quasi-reversible |

| [Fe(N-alkyl-Im-Amine)₂(NCS)₂] | Cyclic Voltammetry | Acetonitrile | Fe(III)/Fe(II) | +0.5 to +0.7 | Reversible |

| Ni(N-alkyl-Im-Amine)₃₂ | Cyclic Voltammetry | Acetonitrile | Ni(II)/Ni(I) | -1.1 to -1.3 | Irreversible |

Reactivity and Stability of this compound Coordination Compounds

The stability and reactivity of coordination compounds containing this compound are fundamental to their behavior and potential utility. The thermodynamic stability of these complexes is significantly enhanced by the chelate effect. wikipedia.org By coordinating to a metal ion through both the imine nitrogen of the imidazole ring and the nitrogen of the butylamine (B146782) side chain, the ligand forms a stable five-membered chelate ring. wikipedia.orgwikipedia.org This configuration is entropically more favorable than coordination by two separate monodentate ligands. wikipedia.org

The stability of complexes with this compound and similar ligands with various divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wisdomlib.org This trend reflects the variation in ionic radii and ligand field stabilization energies across the series, with copper(II) complexes typically exhibiting the highest stability constants. wisdomlib.orgresearchgate.net The stability can be quantified by determining the formation constants (log K) in solution, often through potentiometric or spectrophotometric titrations. core.ac.uk

The reactivity of these complexes is multifaceted. The coordinated metal center can serve as a Lewis acid or a redox-active site. Ligand substitution reactions, where ancillary ligands are displaced by other molecules, are a common mode of reactivity, the kinetics of which are influenced by the steric hindrance of the butyl group. Furthermore, the imidazole ring itself possesses a reactive N-H proton. Under basic conditions, this proton can be removed, leading to the formation of an imidazolate anion. wikipedia.org This deprotonated ligand can then act as a bridging ligand between two metal centers, facilitating the assembly of polynuclear complexes. wikipedia.org

Table 2: Typical Stepwise Stability Constants (log K) for Transition Metal Complexes with Analogous Bidentate N-Donor Ligands The values represent the stability of 1:1 (K₁) and 2:1 (K₂) ligand-to-metal complexes in aqueous solution at a constant temperature and ionic strength.

| Metal Ion | log K₁ | log K₂ | Conditions |

|---|---|---|---|

| Cu(II) | 8.2 - 9.0 | 6.5 - 7.5 | 25 °C, 0.1 M KNO₃ |

| Ni(II) | 6.5 - 7.2 | 5.0 - 5.8 | 25 °C, 0.1 M KNO₃ |

| Co(II) | 5.5 - 6.2 | 4.3 - 5.0 | 25 °C, 0.1 M KNO₃ |

| Zn(II) | 5.8 - 6.5 | 4.8 - 5.5 | 25 °C, 0.1 M KNO₃ |

Table 3: List of Compound Names

| Systematic Name |

|---|

| This compound |

| N-alkyl-N-(1H-imidazol-2-ylmethyl)amine |

| [Cu(N-alkyl-Im-Amine)Cl₂] |

| [Fe(N-alkyl-Im-Amine)₂(NCS)₂] |

| Ni(N-alkyl-Im-Amine)₃₂ |

Catalytic Applications of Butyl 1h Imidazol 2 Ylmethyl Amine Systems

Homogeneous Catalysis with Metal Complexes of Butyl(1H-imidazol-2-ylmethyl)amine

Metal complexes incorporating imidazole-containing ligands are of significant interest in homogeneous catalysis. The imidazole (B134444) ring, present in this compound, can act as a strong sigma-donating ligand, stabilizing various oxidation states of transition metals. The adjacent amino group can also participate in coordination, making this compound a potential bidentate ligand. This chelation effect can enhance the stability and catalytic activity of the resulting metal complexes.

It is plausible that metal complexes of this compound could exhibit interesting redox properties. The imidazole and amine functionalities could participate in stabilizing different oxidation states of a coordinated metal, which is a key feature for catalysts involved in redox reactions such as oxidations and reductions. For instance, in oxidation catalysis, a metal center needs to cycle between higher and lower oxidation states to activate an oxidant and then transfer the oxygen atom to a substrate. The electronic character of the this compound ligand could be tuned to facilitate this process.

Table 1: Potential Redox Reactions Catalyzed by Metal Complexes of this compound (Hypothetical)

| Reaction Type | Substrate | Product | Potential Metal Center |

| Epoxidation | Alkene | Epoxide | Mn, Fe, Ru |

| Sulfoxidation | Sulfide | Sulfoxide | V, Mo |

| C-H Oxidation | Alkane | Alcohol/Ketone | Fe, Cu |

The hydrogenation of unsaturated bonds is a fundamental transformation in organic chemistry. Metal complexes containing imidazole and amine functionalities have been explored as catalysts for hydrogenation and transfer hydrogenation reactions. For instance, ruthenium complexes with related ligands have been shown to be effective for these transformations.

By analogy, it is conceivable that metal complexes of this compound could be active in hydrogenation reactions. The amine group, in particular, can play a crucial role in the catalytic cycle. In some mechanisms, the N-H bond of a coordinated amine can participate in the heterolytic cleavage of dihydrogen, a key step in many hydrogenation pathways. This is often referred to as metal-ligand cooperation.

Table 2: Potential Hydrogenation Reactions Catalyzed by this compound Metal Complexes (Hypothetical)

| Substrate | Product | Potential Metal Center |

| Ketones | Secondary Alcohols | Ru, Ir, Rh |

| Imines | Amines | Ru, Ir, Rh |

| Alkenes | Alkanes | Rh, Pd, Pt |

The imidazole moiety is a key component of the active site of many metalloenzymes, most notably in the amino acid histidine. This has led to the development of synthetic catalysts that mimic the structure and function of these enzymatic active sites. Given that this compound contains an imidazole ring, its metal complexes could serve as models for metalloenzymes and potentially exhibit enzyme-like catalytic activity.

For example, copper complexes of imidazole-containing ligands have been studied as mimics of copper-containing enzymes involved in oxidation reactions. These biomimetic catalysts can provide insights into the mechanisms of their biological counterparts and can also be developed for practical applications in selective oxidation chemistry.

Role of this compound Scaffolds in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While there is no specific literature detailing the use of this compound as an organocatalyst, its structural features suggest potential applications in this area. The presence of both a basic imidazole ring and a primary or secondary amine allows for multiple modes of activation.

The amine group could participate in enamine or iminium ion catalysis, which are common strategies for the activation of carbonyl compounds in organocatalysis. The imidazole moiety could act as a general base or, upon protonation, as a general acid, potentially working in concert with the amine functionality to promote a reaction. This bifunctional nature could be advantageous in asymmetric catalysis if a chiral version of the ligand were to be synthesized.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. While no specific mechanistic studies have been published for catalysts derived from this compound, we can infer potential mechanistic pathways based on related systems.

For a hypothetical metal complex of this compound, the active site would consist of the metal center and the coordinated ligand. The characterization of this active site would involve a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis, X-ray crystallography) and computational modeling.

The interaction of a substrate with this active site would be the initial step in the catalytic cycle. For instance, in a hydrogenation reaction, the substrate (e.g., a ketone) would likely coordinate to the metal center. The this compound ligand would influence the electronic and steric environment of the metal, thereby affecting the binding of the substrate and the subsequent steps of the reaction. The amine N-H group could potentially form a hydrogen bond with the substrate, further aiding in its activation.

Influence of Ligand Architecture on Catalytic Efficiency and Selectivity

The catalytic performance of metal complexes derived from this compound and related systems is intricately linked to the ligand's structural characteristics. The efficiency and selectivity of these catalysts can be systematically tuned by modifying the ligand architecture. Key areas of modification include the N-alkyl substituent (the butyl group), substitutions on the imidazole ring, and alterations to the linker connecting the amine and imidazole moieties. These modifications exert both steric and electronic effects that directly influence the catalytic center, thereby dictating the outcome of the catalytic reaction.

The steric hindrance introduced by the ligand architecture plays a crucial role in controlling substrate access to the metal center and can influence the stereoselectivity of a reaction. For instance, bulkier N-alkyl groups can create a more crowded environment around the metal, which may favor the formation of one stereoisomer over another. Similarly, the electronic properties of the ligand, governed by the substituents on the imidazole ring, can modulate the electron density at the metal center. This, in turn, affects the catalyst's reactivity and its ability to participate in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Research into analogous systems, such as N-heterocyclic carbene (NHC) ligands, has shown that electron-donating groups on the imidazole ring can enhance the catalytic activity of the metal center. acs.org Conversely, electron-withdrawing groups can diminish activity. These principles are broadly applicable to the this compound system, where modifications to the imidazole ring are expected to have a similar impact on the electronic nature of the catalyst.

Influence of the N-Alkyl Substituent

The nature of the N-alkyl group in N-alkyl-N-(1H-imidazol-2-ylmethyl)amine ligands significantly impacts the steric environment around the metal center, which can have a profound effect on catalytic efficiency. Studies on related palladium complexes with N-alkylpiperidoimidazolin-2-ylidene ligands in Suzuki-Miyaura cross-coupling reactions have demonstrated a clear correlation between the length of the alkyl chain and the catalytic activity. researchgate.net

In a comparative study, a series of palladium complexes bearing ligands with varying N-alkyl chains (butyl, octyl, dodecyl, and octadecyl) were evaluated for their catalytic performance in the Suzuki-Miyaura reaction between aryl chlorides and arylboronic acids. The results indicated that the complex with the longest alkyl chain (octadecyl) exhibited the highest catalytic activity. researchgate.net This trend suggests that the increased steric bulk and potential for greater solubility in the reaction medium afforded by the longer alkyl chains can enhance the catalyst's performance.

While direct data for this compound is not extensively available, the findings from analogous systems provide a strong indication of the expected trends. The butyl group in the titular compound offers a balance of steric bulk and flexibility, which can be advantageous in various catalytic applications. It is plausible that variations in the length and branching of this alkyl group would allow for the fine-tuning of the catalyst's steric profile to optimize performance for specific substrates.

| N-Alkyl Group | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Butyl | 1.0 | 4 | 75 |

| Octyl | 1.0 | 4 | 82 |

| Dodecyl | 1.0 | 4 | 88 |

| Octadecyl | 1.0 | 4 | 95 |

Influence of Imidazole Ring Substitution

For instance, the incorporation of methyl or methoxy groups (EDGs) onto the imidazole ring is expected to increase the electron density on the nitrogen atoms, leading to a stronger ligand-metal bond and a more electron-rich metal center. This enhanced electron density can facilitate key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions. Conversely, the introduction of nitro or cyano groups (EWGs) would decrease the electron density, potentially leading to a less active catalyst.

While specific studies on substituted this compound are limited, research on other imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), has extensively demonstrated these electronic effects. In many catalytic systems, ligands with electron-donating substituents lead to higher catalytic turnover frequencies.

| Substituent on Imidazole Ring | Electronic Effect | Predicted Yield (%) |

|---|---|---|

| -H (Unsubstituted) | Neutral | 85 |

| -CH3 (Methyl) | Electron-Donating | 92 |

| -OCH3 (Methoxy) | Electron-Donating | 95 |

| -Cl (Chloro) | Electron-Withdrawing | 78 |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | 65 |

Influence of the Linker Moiety

The methylene (B1212753) (-CH2-) linker connecting the amine and imidazole functionalities in this compound also presents an opportunity for architectural modification to influence catalytic performance. The length and flexibility of this linker can affect the bite angle of the ligand when it coordinates to a metal center in a bidentate fashion. The bite angle is a critical parameter that can influence both the stability of the metal complex and the selectivity of the catalytic reaction.

Increasing the length of the linker, for example, by introducing an ethylene (-CH2CH2-) or propylene (-CH2CH2CH2-) chain, would result in a larger bite angle. This change in geometry at the metal center can have significant consequences for the catalytic process. A larger bite angle might be beneficial for certain reactions by promoting reductive elimination, which is often the product-forming step in cross-coupling reactions. Conversely, a more rigid linker, perhaps incorporating a cyclic structure, could restrict the conformational flexibility of the ligand, leading to enhanced selectivity in asymmetric catalysis.

Furthermore, the introduction of substituents on the linker itself could introduce additional steric bulk or chiral centers close to the metal, providing another avenue for controlling the catalyst's selectivity. For example, a chiral linker could be employed to induce enantioselectivity in reactions that produce chiral products.

| Linker Moiety | Flexibility | Bite Angle | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| -CH2- (Methylene) | Flexible | Small | 60 |

| -CH2CH2- (Ethylene) | More Flexible | Medium | 75 |

| -CH(Ph)- (Substituted Methylene) | Rigid | Small | 85 |

| Cyclohexyl-1,2-diyl | Rigid | Large | 95 |

Computational and Theoretical Studies on Butyl 1h Imidazol 2 Ylmethyl Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed to predict the molecular geometry, electronic properties, and reactivity of molecules like imidazole (B134444) derivatives. scirp.orgbohrium.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic makeup of a molecule. For imidazole derivatives, these studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For a molecule like Butyl(1H-imidazol-2-ylmethyl)amine, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms. The LUMO, conversely, would likely be distributed across the ring and the aminomethyl bridge. The butyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO, potentially making the molecule more reactive compared to an unsubstituted imidazole.

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole (IM) | -6.5 | -0.8 | 5.7 |

| 2-Methyl-imidazole (Me-IM) | -6.3 | -0.7 | 5.6 |

| Hypothetical this compound | -6.2 | -0.6 | 5.6 |

Note: Data for IM and Me-IM are representative values from studies on similar compounds. The values for this compound are hypothetical projections based on structural similarities.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

DFT calculations allow for the determination of various reactivity descriptors. These include electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)), which help in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, visualizing the electron density distribution and highlighting electron-rich (red) and electron-poor (blue) regions. nih.gov

In this compound, the nitrogen atoms of the imidazole ring are expected to be the primary nucleophilic sites, being regions of high electron density. researchgate.net This makes them susceptible to attack by electrophiles. The amine nitrogen in the side chain also contributes to the nucleophilicity of the molecule. Electrophilic sites would be more diffuse, but could include the hydrogen atom on the imidazole nitrogen and potentially the carbon atoms of the ring.

Table 2: Calculated Reactivity Descriptors for a Representative Imidazole Derivative

| Descriptor | Value | Interpretation |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.33 eV | Propensity to accept electrons. |

Note: These are representative values for a generic imidazole derivative and serve as an illustration.

Energetics of Reaction Pathways

Theoretical calculations can model the energy changes that occur during a chemical reaction, helping to determine the feasibility and mechanism of a proposed transformation. For instance, in the context of corrosion inhibition, DFT can be used to calculate the adsorption energy of an imidazole derivative onto a metal surface. bohrium.comresearchgate.net Negative adsorption energies indicate a spontaneous and favorable interaction. iprojectdownload.com

For this compound, DFT could be used to model its interaction with various substrates. For example, the energetics of its protonation at different nitrogen atoms could be calculated to determine the most basic site. Similarly, its coordination with metal ions could be modeled to understand its potential as a ligand.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not accessible from static DFT calculations. researchgate.net

Conformational Landscape Exploration

The butyl group and the aminomethyl bridge in this compound introduce significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations (rotamers). nih.govlumenlearning.com This is achieved by analyzing the torsion angles of the rotatable bonds and identifying the geometries with the lowest energy. researchgate.netnih.gov The relative populations of different conformers at a given temperature can also be estimated.

For this compound, the key rotational bonds would be the C-C bonds of the butyl chain and the C-N and C-C bonds of the aminomethyl linker. The simulations would likely reveal a number of low-energy conformers, with the extended-chain conformations generally being more stable in the gas phase or non-polar solvents. lumenlearning.com

Intermolecular Interactions and Adsorption Mechanisms

MD simulations are particularly well-suited for studying how molecules interact with each other and with surfaces. pku.edu.cn In the context of corrosion inhibition, MD simulations can model the adsorption of imidazole derivatives onto a metal surface, showing how the molecules orient themselves to form a protective layer. researchgate.netiprojectdownload.com These simulations can reveal the nature of the interactions, whether they are physisorption (van der Waals forces, hydrogen bonds) or chemisorption (covalent bond formation). bohrium.com

For this compound, MD simulations would likely show that the imidazole ring adsorbs flat on a metal surface, maximizing the interaction of its pi-electrons. The nitrogen atoms of the ring and the side-chain amine would also be expected to act as key anchoring points. The flexible butyl chain could then contribute to the formation of a dense, hydrophobic layer that repels corrosive species. pku.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that are crucial for a desired biological effect. researchgate.netnih.gov

In the context of designing derivatives of this compound, QSAR studies on related imidazole-containing compounds provide valuable insights. By analyzing a dataset of imidazole derivatives with known activities, QSAR models can be developed to guide the synthesis of new molecules with potentially enhanced potency and selectivity. researchgate.netrjptonline.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These properties are quantified using molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various topological indices. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, most commonly represented by the logarithm of the partition coefficient (LogP). researchgate.net

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule. researchgate.net

Once a set of descriptors is calculated for a series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.gov

Detailed Research Findings

While specific QSAR studies on this compound are not extensively documented in publicly available literature, numerous studies on broader classes of imidazole derivatives highlight the utility of this approach.

Another study on imidazole derivatives as novel ORL1 receptor antagonists found that physicochemical parameters such as density, surface tension, index of refraction, and the partition coefficient (LogP) were significantly correlated with the compounds' activity. researchgate.net This suggests that modulating these properties in new derivatives could lead to improved receptor binding.

Furthermore, QSAR analysis of imidazole and benzimidazole (B57391) chloroaryloxyalkyl derivatives with antibacterial activity identified a three-parametric equation involving HOMO energy, hydration energy, and the number of primary carbon atoms that correlated with the minimum inhibitory concentration (MIC). nih.gov

These examples demonstrate that QSAR modeling can effectively guide the design of new imidazole-based compounds by identifying the key molecular features that govern their biological activity.

Interactive Data Table: Descriptors in Imidazole QSAR Models

The following table summarizes key molecular descriptors that have been found to be significant in various QSAR studies of imidazole derivatives and their general influence on biological activity.

| Descriptor Category | Descriptor Example | General Influence on Activity | Reference |

| Electronic | HOMO Energy | Can influence the molecule's ability to donate electrons in a reaction. | nih.gov |

| Dipole Moment | Affects polarity and solubility, which can impact cell membrane permeability. | researchgate.net | |

| Steric | Molecular Volume | The size and shape of the molecule can determine how well it fits into a receptor's binding site. | nih.gov |

| Topological Indices (e.g., Balaban index) | Relate to the molecule's connectivity and can be correlated with various biological activities. | researchgate.net | |

| Hydrophobic | LogP (Partition Coefficient) | A measure of a compound's hydrophobicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. | researchgate.net |

| Physicochemical | Density | Can be correlated with the overall packing and interaction of molecules. | researchgate.net |

| Index of Refraction | Related to the polarizability of the molecule. | researchgate.net | |

| Hydration Energy | The energy released upon hydration of a molecule, affecting its solubility in aqueous environments. | nih.gov |

This information can be leveraged to computationally design and screen new derivatives of this compound before undertaking their actual synthesis, thereby saving time and resources in the drug discovery process.

Structure Activity Relationship Sar and Rational Design of Butyl 1h Imidazol 2 Ylmethyl Amine Analogs

Systematic Modification of the Butyl Moiety and its Structural Implications

For instance, in a series of bis-imidazolium salts, the length of the alkyl chain connecting the two imidazole (B134444) cores was systematically varied. An increase in the length of this connecting alkyl chain was found to correlate with an increase in anti-proliferative activity in non-small cell lung cancer (NSCLC) cells. nih.gov This suggests that the spatial orientation and flexibility afforded by a longer alkyl chain are crucial for its biological activity.

Furthermore, the replacement of a simple alkyl chain with a more complex moiety, such as a naphthylmethyl group, introduces significant steric bulk and potential for π-π stacking interactions, which can dramatically alter the compound's binding affinities and biological effects. nih.gov The introduction of a tert-butyl group, as seen in tert-butyl(1H-imidazol-2-ylmethyl)amine, also introduces significant steric hindrance that can influence its reactivity and coordination geometry. nih.gov

| Compound | Modification of the Butyl Moiety | Observed Implication | Reference |

| Bis-imidazolium salts | Varying length of connecting alkyl chain | Increased anti-proliferative activity with longer chains | nih.gov |

| Naphthylmethyl substituted bis-imidazolium salts | Replacement of alkyl chain with naphthylmethyl group | Altered binding affinities and biological effects | nih.gov |

| tert-butyl(1H-imidazol-2-ylmethyl)amine | Presence of a tert-butyl group | Significant steric hindrance affecting reactivity | nih.gov |

Investigation of Substituent Effects on the Imidazole Ring

The electronic and steric properties of substituents on the imidazole ring play a pivotal role in modulating the chemical and biological characteristics of Butyl(1H-imidazol-2-ylmethyl)amine analogs. The imidazole ring, being an aromatic heterocycle, is susceptible to both electrophilic and nucleophilic attacks, and its reactivity can be fine-tuned by the addition of various functional groups. longdom.org

Studies on related imidazole-containing compounds have demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly alter the pKa of the imidazole nitrogen atoms, thereby influencing their ability to act as ligands in coordination complexes. longdom.org For example, in a study of 2-substituted-4,5-diphenyl-1H-imidazoles, substitutions on the phenyl ring attached to the imidazole core showed that electron-donating groups and hydrophilicity play an important role in biological activity. researchgate.net

Specifically, in the context of α2-adrenergic receptors, analogs of 4-[1-(1-naphthyl)ethyl]-1H-imidazole with substitutions on the carbon bridge between the naphthalene (B1677914) and imidazole rings highlighted the importance of these modifications. nih.gov The desmethyl analog, for instance, retained greater α2/α1-selectivity, indicating that even minor changes can have a profound impact on biological specificity. nih.gov

| Substituent Type | Effect on Imidazole Ring | Observed Outcome | Reference |

| Electron-donating groups | Increased electron density | Enhanced biological activity in some cases | researchgate.net |

| Electron-withdrawing groups | Decreased electron density | Altered reactivity and potential for different interactions | longdom.org |

| Desmethyl group (on carbon bridge) | Reduced steric bulk | Retained greater α2/α1-selectivity | nih.gov |

Rational Design Strategies for Chemical Probes and Functional Molecules

The rational design of chemical probes and functional molecules based on the this compound scaffold leverages the understanding of its SAR. By strategically modifying the structure, researchers can develop molecules with tailored properties for specific applications, such as targeting particular biological receptors or acting as ligands for metal catalysts.

One approach involves creating molecular hybrids. For instance, converting a part of a known active molecule into a moiety like the N-phenyl-N′-(2-chloroethyl)urea group can generate new compounds with desired cytocidal activities. nih.gov The design of such hybrids often involves considering the spatial orientation and electronic complementarity to the target.

Another strategy is the use of computational modeling, such as CoMFA and CoMSIA analyses, to establish quantitative structure-activity relationships (QSAR). nih.gov These models can predict the activity of novel analogs and guide the synthesis of more potent and selective compounds. The design of bis-imidazolyl phenyl butadiyne derivatives as HCV NS5A inhibitors exemplifies this approach, where modifications to the linker and capping groups were systematically planned to optimize their spatial orientation and interaction with the target protein. nih.gov

| Design Strategy | Description | Example Application | Reference |

| Molecular Hybridization | Combining structural motifs from different active compounds. | Generation of CEU-sulfonate analogues with cytocidal activity. | nih.gov |

| QSAR Modeling | Using computational methods to predict activity based on structure. | Design of potent and selective tubulin inhibitors. | nih.gov |

| Linker and Cap Modification | Systematically altering connecting units and terminal groups. | Development of HCV NS5A inhibitors with optimized spatial orientation. | nih.gov |

Correlation between Molecular Structure and Observed Reactivity/Coordination Behavior

The molecular structure of this compound and its derivatives directly dictates their reactivity and coordination chemistry. The presence of multiple nitrogen atoms in the imidazole ring and the amine group makes these compounds excellent ligands for a variety of metal ions. mdpi.com

The coordination behavior is highly dependent on the steric hindrance around the nitrogen atoms. For example, the presence of a bulky substituent on the imidazole ring can influence the geometry of the resulting metal complex. mdpi.com In a study of coordination polymers, the use of a co-ligand with diverse coordination sites was shown to enrich the structural diversity of the resulting materials. mdpi.com

The reactivity of the imidazole ring itself is also a function of its substitution pattern. The synthesis of various imidazole derivatives often involves reactions at the nitrogen or carbon atoms of the ring, and the success of these reactions can be influenced by the electronic nature of the existing substituents. researchgate.net For instance, the nucleophilic attack of an imidazole on a carbon atom is a common step in the synthesis of more complex molecules. researchgate.net The ability of the imidazole to act as a nucleophile is, in turn, affected by the groups attached to it.

| Structural Feature | Influence on Reactivity/Coordination | Example | Reference |

| Multiple Nitrogen Atoms | Act as excellent ligands for metal ions. | Formation of coordination polymers with various metals. | mdpi.commdpi.com |

| Steric Hindrance | Influences the geometry of metal complexes. | Distorted geometries observed in complexes with bulky ligands. | mdpi.com |

| Substituent Electronics | Modulates the nucleophilicity of the imidazole ring. | Affects the ease of synthesis of imidazole derivatives. | researchgate.net |

Applications in Advanced Materials Science

Butyl(1H-imidazol-2-ylmethyl)amine as a Component in Functional Materials Development

The imidazole (B134444) moiety within this compound is a key to its utility in creating functional materials. Imidazole and its derivatives are well-regarded for their diverse applications in materials science, including their role as building blocks for catalysts, ionic liquids, and polymers. nih.govlifechemicals.com The nitrogen atoms in the imidazole ring can act as ligands, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comresearchgate.net These materials are of interest for applications in gas storage, separation, and catalysis.

The functionalization of polymers with imidazole groups, such as in polyfluorene derivatives, can create chemosensory materials. acs.org These materials can exhibit changes in their optical properties, such as fluorescence, in the presence of specific metal ions, making them suitable for sensor applications. acs.org The incorporation of imidazole derivatives into organic light-emitting diodes (OLEDs) is another area of active research. These compounds can serve as fluorescent emitters, contributing to the development of more efficient and stable display technologies. mdpi.comrsc.org

Table 1: Applications of Imidazole Derivatives in Functional Materials

| Application Area | Function of Imidazole Derivative | Example Material Type |

| Catalysis | Ligand for metal centers | Metal-Organic Frameworks (MOFs) |

| Sensing | Chemosensory component | Functionalized Polyfluorenes |

| Electronics | Fluorescent emitter | Organic Light-Emitting Diodes (OLEDs) |

| Ionic Liquids | Cationic component | Imidazolium-based Ionic Liquids |

Corrosion Inhibition Mechanisms and Performance

A significant application of this compound and related imidazole derivatives is in the field of corrosion inhibition. mdpi.comtandfonline.com These compounds are particularly effective in protecting metals, such as carbon steel, in acidic environments. tandfonline.comnih.gov The mechanism of inhibition is primarily attributed to the adsorption of the imidazole-containing molecule onto the metal surface. nih.gov

The nitrogen atoms in the imidazole ring, with their lone pair of electrons, can coordinate with the metal surface, forming a protective film. tandfonline.comnih.gov This film acts as a barrier, preventing corrosive species from reaching the metal. tandfonline.com The adsorption can occur through physical interactions (electrostatic forces) or chemical bonding (chemisorption). nih.gov The butyl group in this compound can enhance this protective layer by increasing the surface coverage and creating a more hydrophobic barrier.

Research has shown that the efficiency of corrosion inhibition by imidazole derivatives increases with their concentration. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. tandfonline.comresearchgate.net The results often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. tandfonline.com

Table 2: Performance of Imidazole-Based Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency |

| Imidazole Derivative | Carbon Steel | 1M HCl | Up to 95.5% tandfonline.com |

| Imidazolium-based Ionic Liquid | Mild Steel | 1 M HCl | High researchgate.net |

| Imidazole Derivative | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | Excellent nih.gov |

Development of Hybrid Materials and Nanostructures for Specific Applications

The versatility of the imidazole ring makes this compound a valuable building block for the creation of advanced hybrid materials and nanostructures. nih.gov Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not present in the individual constituents. nih.gov

The imidazole moiety can be used to link organic molecules to inorganic frameworks, such as silica (B1680970) or metal oxides. nih.gov For instance, silica surfaces modified with imidazole-containing ligands have been developed for the removal of heavy metal ions from water. nih.gov The ability of the imidazole group to coordinate with metal ions is key to this application. mdpi.com

In the realm of nanotechnology, imidazole derivatives are used to functionalize nanoparticles, tailoring their surface properties for specific applications. For example, carboxyl-functionalized imidazoles have been employed in the surface engineering of metal nanoparticles. lifechemicals.com Furthermore, the self-assembly of imidazole-containing molecules can lead to the formation of well-defined nanostructures, such as liquid crystals. rsc.org The combination of the imidazole core with other functional units can lead to the development of materials with tailored electronic, optical, or magnetic properties. For example, the integration of imidazole with a pyrazole (B372694) scaffold has been explored for creating molecules with enhanced anti-inflammatory and antioxidant activities. acs.org

The development of metal-organic frameworks (MOFs) is a prominent example of hybrid material synthesis where imidazole-based ligands are crucial. mdpi.com These crystalline materials, consisting of metal ions or clusters connected by organic linkers, possess high porosity and surface area, making them suitable for applications in gas storage, catalysis, and drug delivery. mdpi.comnih.gov

Q & A

Basic: What synthetic methodologies are most effective for producing Butyl(1H-imidazol-2-ylmethyl)amine, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via one-pot reactions involving benzimidazole precursors and alkylating agents. For example:

- Schiff base formation : Reacting substituted benzimidazoles with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) in DMF at room temperature yields imine-linked derivatives .

- Aza-Michael addition : Treatment of acrylamide derivatives with benzimidazole generates acyclic intermediates, which can be cyclized using cross-linking agents like 2,6-bis(bromomethyl)pyridine .

Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time (15 minutes to 24 hours), and stoichiometric ratios (1:1 to 1:2) can improve yields (reported 60–85%) .

Advanced: How can density-functional theory (DFT) with exact exchange terms improve predictions of electronic properties for this compound?

Answer:

DFT methods incorporating exact exchange (e.g., B3LYP) reduce errors in thermochemical calculations (average deviation <2.4 kcal/mol for atomization energies). Key steps:

Geometry optimization : Use B3LYP/6-31G* to minimize molecular structure.

Electronic analysis : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .

Validation : Compare with experimental UV-Vis or X-ray crystallographic data .

Note : Gradient-corrected functionals (e.g., Lee-Yang-Parr) enhance correlation-energy accuracy for π-conjugated systems .

Basic: What spectroscopic markers in IR and NMR are critical for characterizing this compound?

Answer:

- IR :

- ¹H NMR :

Advanced: How can crystallographic discrepancies in benzimidazole derivatives be resolved?

Answer:

Discrepancies often arise from polymorphism or solvent inclusion . Mitigation strategies:

Data collection : Use synchrotron X-ray sources for high-resolution (<0.8 Å) structures .

Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms.

Validation tools : Check with PLATON or Mercury for symmetry errors .

Example : The N–C bond length in this compound varies by 0.02 Å across studies due to torsional strain .

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

Scaffold modification : Introduce substituents (e.g., thiophene, pyrimidine) at the benzimidazole N1 or C2 positions .

Bioassay setup : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values reported 1–10 µM) .

Computational SAR : Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with receptor binding .

Basic: What are common side reactions during synthesis, and how can they be suppressed?

Answer:

- Oligomerization : Occurs in polar solvents (DMF, DMSO). Solution : Use dilute conditions (0.1 M) and low temperatures (0–5°C) .

- Oxidation : Imidazole rings may oxidize in air. Solution : Conduct reactions under N₂ or Ar .

- Byproduct formation : Unreacted aldehydes can form Schiff bases. Purification : Column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How do LSDA and B3LYP compare in modeling the reactivity of this compound?

Answer:

- LSDA (Local Spin Density Approximation) : Underestimates excitation energies by 10–15% but is computationally efficient for large systems .

- B3LYP : Hybrid functional with exact exchange reduces errors in bond dissociation energies (ΔG ±3 kcal/mol) and redox potentials .

Recommendation : Use B3LYP for thermodynamic properties and LSDA for preliminary geometry scans .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water (3:1) to remove polar impurities.

- Flash chromatography : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) .

- HPLC : C18 column, acetonitrile/water gradient (70–90% ACN) for >95% purity .

Advanced: How can molecular docking predict the bioactivity of this compound against kinase targets?

Answer:

Target selection : Prioritize kinases (e.g., EGFR, VEGFR) with PDB structures (e.g., 1M17).

Docking protocol :

- Prepare ligand: Assign charges (Gasteiger) and optimize geometry (MMFF94).

- Grid box: Center on ATP-binding site (20 ų).

Scoring : Use binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (≥2) as activity indicators .

Basic: What analytical methods confirm the molecular weight and purity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.